molecular formula C19H23BN2O4 B1406889 n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide CAS No. 1425335-63-2

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide

Cat. No.: B1406889
CAS No.: 1425335-63-2
M. Wt: 354.2 g/mol
InChI Key: QAZWXZDTIXPKRL-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide (CAS: 1425335-63-2) is a boronate ester-containing pyridine derivative with the molecular formula C₁₉H₂₃BN₂O₄ and a molecular weight of 354.2 g/mol . It is synthesized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups into pharmaceutical and agrochemical targets . The compound features a benzamide group at the 3-position of the pyridine ring, a methoxy group at the 2-position, and a pinacol boronate ester at the 5-position, which enhances its stability and reactivity in palladium-catalyzed transformations .

Properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-11-15(17(24-5)21-12-14)22-16(23)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWXZDTIXPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128178
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425335-63-2
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Methoxy-3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Intermediate

  • Starting from 2-methoxy-3-amino-5-bromopyridine, a Miyaura borylation reaction is performed.
  • The reaction uses bis(pinacolato)diboron (B2Pin2) as the boron source.
  • Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are employed.
  • Base such as potassium acetate (KOAc) is used in solvents like dioxane at elevated temperatures (~80-90 °C) for several hours.
  • This step introduces the boronate ester group at the 5-position of the pyridine ring.

Amidation to Form the Benzamide Linkage

  • The amino group at the 3-position of the pyridine ring is reacted with benzoyl chloride.
  • Typical conditions involve dissolving the aminopyridine intermediate in an organic solvent such as toluene or dichloromethane.
  • A base such as triethylamine (TEA) or pyridine is added to neutralize the generated HCl.
  • The reaction is carried out at room temperature or slightly elevated temperatures.
  • The product is isolated by extraction and purified by column chromatography.

Alternative One-Pot or Tandem Reactions

  • Some protocols describe the direct formation of N-(pyridin-2-yl)amides via metal-free oxidative cleavage of C–C bonds using iodine (I2) and tert-butyl hydroperoxide (TBHP).
  • However, for complex boronate ester-containing pyridine amides, palladium-catalyzed amidation remains the preferred method for better selectivity and yield.

Representative Experimental Data Summary

Step Reagents & Conditions Yield (%) Notes
Miyaura Borylation Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 90 °C, 12 h 70-85 Efficient installation of boronate ester
Amidation with Benzoyl Chloride Benzoyl chloride, TEA, toluene, RT, 2-4 h 75-90 Mild conditions, good conversion
Purification Column chromatography (silica gel, hexane/EtOAc) - Yields pure target compound

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(PPh3)4 and Pd(dppf)Cl2 are both effective for borylation; Pd(dppf)Cl2 often provides better yields and cleaner reactions.
  • Base Effects: Potassium acetate is preferred due to its mild basicity, minimizing side reactions.
  • Solvent Choice: Dioxane is commonly used for borylation; toluene or dichloromethane is used for amidation.
  • Reaction Monitoring: HPLC or TLC is used to monitor reaction progress, especially for the borylation step.
  • Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates product from impurities.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents & Catalysts Product Intermediate
1 Borylation 2-Methoxy-3-amino-5-bromopyridine Pd(dppf)Cl2, B2Pin2, KOAc, dioxane 2-Methoxy-3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2 Amidation Above intermediate Benzoyl chloride, TEA, toluene N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide
3 Purification Crude product Silica gel chromatography Pure target compound

Additional Notes on Related Synthetic Routes

  • Some studies have employed Suzuki-Miyaura cross-coupling to further functionalize the boronate ester moiety after initial synthesis, enabling diversification of the compound.
  • Electrophilic aromatic substitution using N-bromosuccinimide (NBS) can be used to prepare brominated pyridine precursors before borylation.
  • Metal-free oxidative amidation methods provide alternative routes but are less common for this boronate ester-containing compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the benzamide group, converting it to an amine under suitable conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The dioxaborolane group is highly reactive in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it can be replaced with various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is in the inhibition of specific kinases. For instance, compounds with similar structures have been shown to inhibit MPS1 kinase effectively. MPS1 is crucial for the spindle assembly checkpoint in cell division and is often overexpressed in various tumors. Research indicates that optimizing such compounds can lead to potent inhibitors that stabilize inactive conformations of kinases, thereby blocking their activity and potentially leading to cancer cell death .

Drug Discovery

This compound serves as a valuable scaffold in drug discovery programs. Its unique structure allows for the development of derivatives that can be screened for biological activity against different targets. The ability to modify the boron-containing moiety or other functional groups opens avenues for creating more selective and potent inhibitors tailored for specific diseases .

Bioconjugation Techniques

The boronate ester functionality in this compound makes it suitable for bioconjugation applications. This property can be exploited to attach the compound to biomolecules such as proteins or antibodies for targeted drug delivery systems. By forming stable conjugates with therapeutic agents, it enhances the specificity and efficacy of treatments .

Case Study 1: MPS1 Inhibition

In a study focused on MPS1 inhibition, researchers synthesized various derivatives based on the this compound scaffold. These compounds were evaluated for their ability to inhibit MPS1 autophosphorylation in vitro and showed promising results in cellular assays. The most effective derivatives displayed IC50 values in the low micromolar range and demonstrated significant antiproliferative activity against cancer cell lines .

Case Study 2: Targeted Drug Delivery

Another application involved using this compound as part of a targeted drug delivery system. By conjugating this compound with an antibody specific to cancer cells, researchers achieved selective delivery of cytotoxic agents to tumor sites while minimizing systemic toxicity. This approach significantly improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism by which n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, the dioxaborolane group can interact with biological targets through covalent bonding or reversible interactions, modulating the activity of enzymes or receptors. The methoxy and benzamide groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Electron Effects : Fluorinated sulfonamides (e.g., 2,4-difluoro derivatives) exhibit stronger electron-withdrawing effects, accelerating cross-coupling reactions .

Amide Derivatives

Compound Name Molecular Formula Key Features Yield/Purity Applications References
N-(2-Methoxy-5-(borolan-2-yl)pyridin-3-yl)acetamide C₁₅H₂₂BN₂O₄ Smaller acetyl group; reduced steric hindrance 95% purity Synthetic intermediates
N-(2-Methoxy-5-(borolan-2-yl)pyridin-3-yl)benzamide (Target) C₁₉H₂₃BN₂O₄ Aromatic benzamide; enhanced π-π interactions 95% purity Drug discovery intermediates

Key Differences :

  • Aromaticity : The benzamide group enables π-stacking in protein binding pockets, unlike aliphatic acetamides .
  • Solubility : Acetamide derivatives may exhibit better aqueous solubility due to reduced hydrophobicity .

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H19_{19}BN2_2O
  • Molecular Weight : 219.1 g/mol
  • CAS Number : 893440-50-1

This compound exhibits inhibitory activity against several kinases. Notably, it has been studied for its effects on GSK-3β (Glycogen synthase kinase 3 beta), IKK-β (IκB kinase beta), and ROCK-1 (Rho-associated protein kinase 1). These kinases are crucial in various signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50_{50} value in the low nanomolar range. This suggests a strong potential for therapeutic applications in diseases where GSK-3β is implicated, such as Alzheimer's disease and cancer .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound was tested at multiple concentrations (0.1 to 100 µM) using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that at lower concentrations (up to 10 µM), the compound did not significantly reduce cell viability .

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties in BV-2 microglial cells. It significantly reduced levels of nitric oxide (NO) and interleukin 6 (IL-6), markers associated with inflammation. At a concentration of 1 µM, it was effective in decreasing NO levels while maintaining cell viability .

Study Example 1: GSK-3β Inhibition

A study highlighted the compound's role as a GSK-3β inhibitor. It showed an IC50_{50} value of approximately 8 nM against GSK-3β and was compared with other known inhibitors like staurosporine . The structural modifications in the compound were linked to enhanced inhibitory potency.

Study Example 2: ROCK-1 and IKK-β Inhibition

Another investigation focused on the dual inhibition of ROCK-1 and IKK-β alongside GSK-3β. The findings suggested that compounds with similar structures could be designed to target multiple pathways involved in neurodegenerative diseases .

Data Tables

Study Target Kinase IC50_{50} Cell Line Effect on Viability
Study 1GSK-3β8 nMHT-22No significant decrease
Study 2ROCK-1Not specifiedBV-2Reduced NO levels
Study 3IKK-βNot specifiedBV-2Reduced IL-6 levels

Q & A

Q. What are the standard synthetic routes for N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves:

  • Reacting brominated precursors (e.g., bromopyridine derivatives) with bis(pinacolato)diboron in the presence of PdCl₂(dppf)•DCM as a catalyst and potassium acetate as a base in anhydrous 1,4-dioxane under argon .
  • Yields range from 58% to 76%, depending on reaction optimization (e.g., reflux time, stoichiometry) .

Q. Key Characterization Data :

PropertyValue/DescriptionSource
¹H NMR (DMSO-d₆)δ 9.23 (s, 1H), 8.20 (s, 1H), 3.93 (s, 3H), 1.29 (s, 12H)
HRMS (ESI) m/z 329.1337 (M+H⁺)

Q. How is the boronate ester moiety in this compound utilized in further functionalization?

The pinacol boronate ester serves as a versatile intermediate for cross-coupling reactions , enabling:

  • Aryl-aryl bond formation with halogenated partners (e.g., bromoarenes) using Pd catalysts .
  • Applications in synthesizing biaryl structures for drug discovery, such as PI3K/mTOR inhibitors .

Q. Example Protocol :

  • Use PdCl₂(dppf)•DCM (0.1–0.2 equiv) with aryl halides (1.2–1.5 equiv) in dioxane/water mixtures at 80–100°C for 4–12 hours .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?

Discrepancies in yields (e.g., 39% vs. 58–76% ) often arise from:

  • Catalyst loading : Higher Pd concentrations (0.2 equiv vs. 0.1 equiv) improve efficiency but increase costs .
  • Solvent purity : Anhydrous 1,4-dioxane enhances reproducibility compared to technical-grade solvents .
  • Substrate electronic effects : Electron-deficient aryl halides react faster, reducing side-product formation .

Recommendation : Optimize using design of experiments (DoE) to balance variables like temperature, catalyst loading, and solvent purity .

Q. What methodologies are recommended for analyzing structural discrepancies in crystallographic data of derivatives?

  • Use SHELX programs (e.g., SHELXL, SHELXS) for high-resolution refinement of X-ray diffraction data. SHELXTL (Bruker AXS version) is particularly effective for small-molecule crystallography .
  • For ambiguous electron density regions (e.g., disordered methoxy groups), employ twinned data refinement or alternate conformer modeling in SHELXL .

Q. Case Study :

  • In PI3K inhibitor studies, SHELXPRO was used to interface crystallographic data with molecular docking simulations .

Q. How can the biological activity of this compound be evaluated in kinase inhibition assays?

  • In vitro assays : Measure IC₅₀ values against PI3K/mTOR using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
  • Structural analogs : Compare with sulfonamide methoxypyridine derivatives, which showed IC₅₀ values <100 nM in PI3Kδ inhibition .

Q. Experimental Design :

ParameterConditionSource
Enzyme concentration 1–5 nM PI3Kγ in assay buffer
Incubation time 60 minutes at 25°C

Q. What strategies mitigate byproduct formation during meta-selective C–H borylation of benzamide derivatives?

  • Use anionic ligands (e.g., trifluoroacetamide) to direct borylation to the meta position, minimizing ortho/para competition .
  • Optimize stoichiometry: A 1:1.5 ratio of substrate to bis(pinacolato)diboron reduces di-borylation byproducts .

Q. Data Comparison :

ConditionYield (Meta Product)Byproducts
Without ligand35%40% di-borylated
With CF₃CO₂NH⁻ ligand68%<10%

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Perform density functional theory (DFT) calculations to predict metabolic hotspots (e.g., methoxy or boronate ester hydrolysis).
  • Prioritize substituents with high electron-withdrawing character (e.g., trifluoromethyl groups) to slow oxidative degradation .

Q. Example :

  • Derivatives with 4-cyanobenzylidene groups showed 2.5-fold higher plasma stability in murine models .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Catalyst recovery : Use polymer-supported Pd catalysts (e.g., Pd EnCat) to reduce metal leaching .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scale-up .

Q. Scaled-Up Protocol :

  • 10 mmol reaction with 0.05 equiv PdCl₂(dppf)•DCM achieved 72% yield after recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide

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